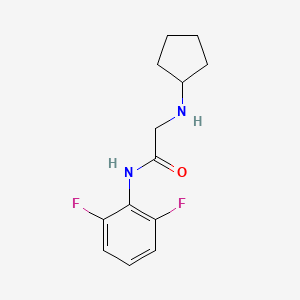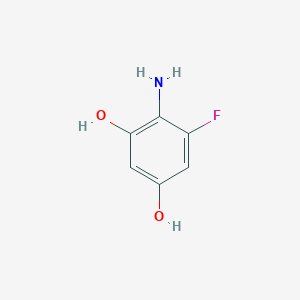![molecular formula C44H43P B14906687 Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex phosphine ligand known for its unique structure and significant role in catalysis. This compound is characterized by its bulky and rigid framework, which provides steric hindrance and electronic properties beneficial for various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The process often requires the use of strong bases and inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and transition metal catalysts for substitution reactions. Typical conditions involve inert atmospheres and controlled temperatures to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds.
Scientific Research Applications
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in catalysis can be leveraged in the synthesis of complex drug molecules, potentially improving the production of therapeutic agents.
Industry: The compound’s catalytic properties are valuable in industrial processes, including the production of fine chemicals and polymers.
Mechanism of Action
The mechanism by which Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its interaction with transition metals. The bulky and rigid structure of the ligand provides steric hindrance, which can influence the coordination environment of the metal center. This, in turn, affects the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in palladium-catalyzed cross-coupling reactions.
2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene: Another phosphine ligand with applications in catalysis.
Uniqueness
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its specific structural features, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Properties
Molecular Formula |
C44H43P |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dinaphthalen-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C44H43P/c1-3-18-38(19-4-1)45(39-20-5-2-6-21-39)43-25-12-11-22-42(43)44-40(36-28-26-32-14-7-9-16-34(32)30-36)23-13-24-41(44)37-29-27-33-15-8-10-17-35(33)31-37/h7-17,22-31,38-39H,1-6,18-21H2 |
InChI Key |
ZAUKRCJINZXKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


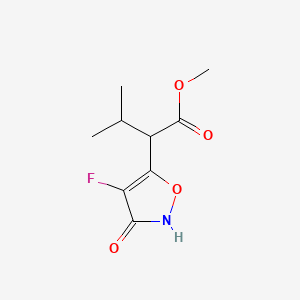
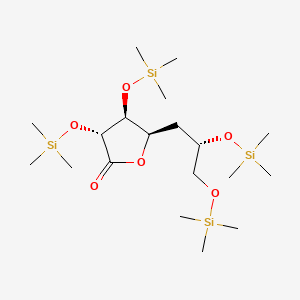
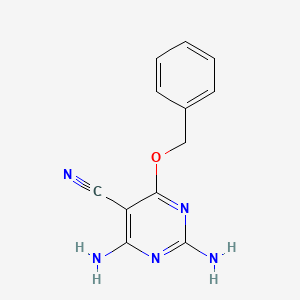
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
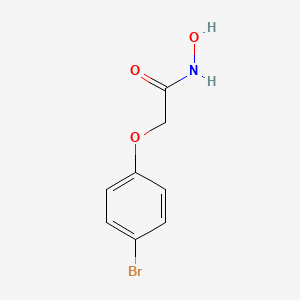
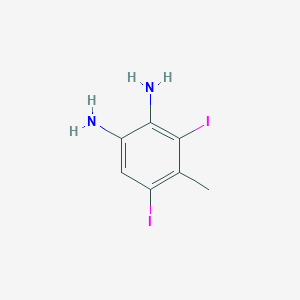
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
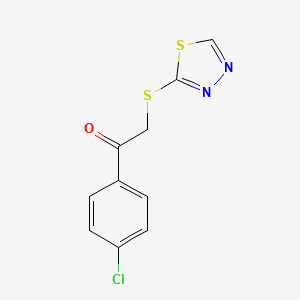
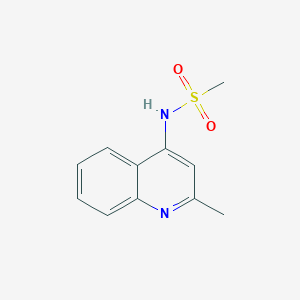
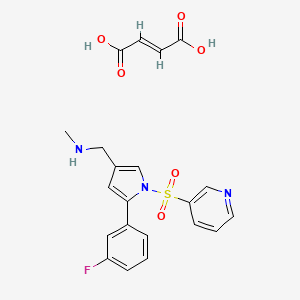
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
